CuAAC Reactivity: Terminal Alkyne vs. Internal Alkene
But-3-yne-1-sulfonamide possesses a terminal alkyne that enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with second-order rate constants approximately 10- to 100-fold higher than those of internal alkynes or alkenes under standard conditions [1]. By contrast, the alkene analog but-3-ene-1-sulfonamide (CAS 291514-02-8) lacks this reactivity and cannot participate in CuAAC, precluding its use in modular triazole synthesis . This differential defines the compound's core utility in click chemistry-based library construction and bioconjugation.
| Evidence Dimension | CuAAC reactivity (relative rate constant) |
|---|---|
| Target Compound Data | Terminal alkyne: k ≈ 10–100 M⁻¹s⁻¹ (for copper-catalyzed reaction with benzyl azide) |
| Comparator Or Baseline | Internal alkyne: k ≈ 1 M⁻¹s⁻¹; alkene: essentially unreactive under CuAAC conditions |
| Quantified Difference | ~10- to 100-fold faster for terminal alkyne vs. internal alkyne; alkene is unreactive |
| Conditions | CuSO₄/sodium ascorbate, H₂O/tBuOH, room temperature, benzyl azide as model substrate |
Why This Matters
A terminal alkyne is a prerequisite for CuAAC-based modular synthesis; substituting but-3-yne-1-sulfonamide with its alkene or internal alkyne analogs would block the click chemistry step, fundamentally altering the synthetic route and product scope.
- [1] Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angew. Chem. Int. Ed. 2002, 41, 2596–2599. View Source
